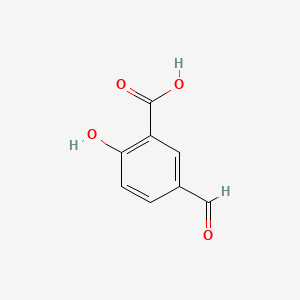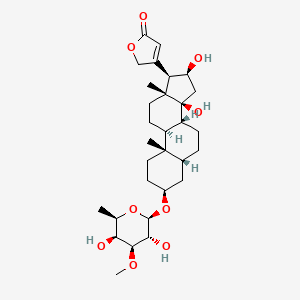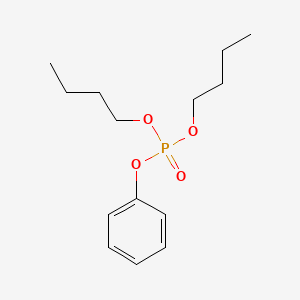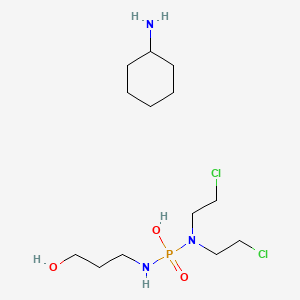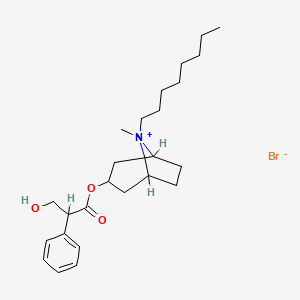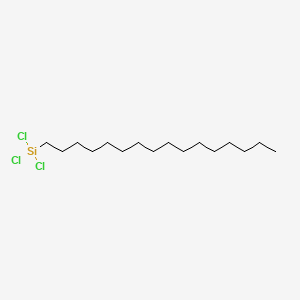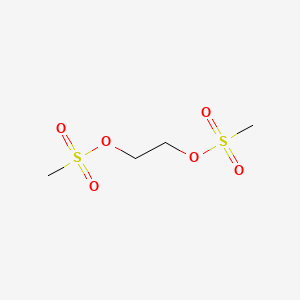
Ethylene dimethanesulfonate
概述
描述
Ethane dimethane sulfonate is an organic compound with the chemical formula C4H10O6S2. It is an esterification product of one glycol and two methanesulfonic acids. This compound is known for its ability to eliminate all adult Leydig cells in the testis of adult male rats, which then regenerate from stem cells .
作用机制
乙烷二甲基磺酸酯的作用机制涉及消除睾丸中的成年Leydig细胞。这是通过乙二醇与甲磺酸的酯化反应实现的,这会破坏Leydig细胞的细胞结构。 分子靶点包括Leydig细胞的细胞成分,导致其破坏并随后从干细胞再生 .
生化分析
Biochemical Properties
Ethylene dimethanesulfonate plays a crucial role in biochemical reactions, particularly in the selective destruction of Leydig cells in the testes. It interacts with several enzymes and proteins, including caspase-3, which is a key mediator of apoptosis. The compound induces apoptosis through chromatin condensation and nuclear fragmentation, leading to cell death . Additionally, this compound affects the production of testosterone by inhibiting steroid biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Leydig cells, it disrupts spermatogenesis by shunting androgen support, resulting in transient infertility . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis through the activation of caspase-3 . This leads to a decrease in the weight of the testes, seminal vesicles, and prostate glands .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a glutathione-dependent alkylating agent. It rapidly diffuses across tissues and selectively inhibits steroid biosynthesis by destroying Leydig cells . The compound binds to biomolecules, leading to enzyme inhibition and changes in gene expression. The activation of caspase-3 is a critical step in the apoptotic process induced by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable and effective in inducing apoptosis within the first 24 hours of administration . Long-term effects include the regeneration of Leydig cells and the restoration of testosterone levels over a period of 7 to 10 weeks . The stability and degradation of this compound are crucial factors in its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively kills Leydig cells, while higher doses can induce necrosis in non-steroidogenic cells . Threshold effects are observed, with specific dosages required to induce apoptosis in different cell types. Toxic or adverse effects at high doses include significant tissue damage and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid biosynthesis. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which plays a role in the production of testosterone . The compound’s impact on metabolic flux and metabolite levels is significant, as it inhibits the production of key steroids necessary for normal cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through diffusion. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the testes, are critical for its selective action on Leydig cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles involved in steroid biosynthesis, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function in inducing apoptosis and inhibiting enzyme activity.
准备方法
乙烷二甲基磺酸酯可以通过乙二醇与甲磺酸的酯化反应合成。该反应通常需要使用酸催化剂,并在受控的温度条件下进行,以确保形成所需的酯。 工业生产方法可能涉及连续流动工艺,以优化产率和纯度 .
化学反应分析
科学研究应用
乙烷二甲基磺酸酯有几种科学研究应用:
化学: 它用作有机合成中的试剂,用于制备各种酯和磺酸衍生物。
生物学: 在生物学研究中,它用于研究雄性大鼠睾丸中Leydig细胞的再生。
相似化合物的比较
乙烷二甲基磺酸酯可以与其他类似化合物进行比较,例如:
白消安: 另一种用于化学疗法的烷化剂。
甲磺酸酯: 这些化合物具有相似的酯化性质,并用于各种化学反应。乙烷二甲基磺酸酯在其特异性应用于Leydig细胞消除和再生研究方面是独一无二的
属性
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-49-5 | |
| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANE DIMETHANESULPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)




